molecular formula C24H14O3 B14384761 4-(Pyrene-1-carbonyl)benzoic acid CAS No. 88475-91-6

4-(Pyrene-1-carbonyl)benzoic acid

Cat. No.: B14384761
CAS No.: 88475-91-6
M. Wt: 350.4 g/mol
InChI Key: DLHIMCRXEFDCTP-UHFFFAOYSA-N
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Description

4-(Pyrene-1-carbonyl)benzoic acid is an organic compound that features a pyrene moiety attached to a benzoic acid group. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrene-1-carbonyl)benzoic acid typically involves the acylation of pyrene with benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where pyrene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other advanced synthetic techniques that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Pyrene-1-carbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrene-1-carbonyl)benzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid functionalities. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Pyrene-1-carboxylic acid
  • Benzoic acid
  • 1-Pyrenemethanol

Comparison: 4-(Pyrene-1-carbonyl)benzoic acid is unique due to the combination of the pyrene and benzoic acid moieties, which imparts distinct optical and electronic properties.

Properties

CAS No.

88475-91-6

Molecular Formula

C24H14O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-(pyrene-1-carbonyl)benzoic acid

InChI

InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27)

InChI Key

DLHIMCRXEFDCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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